molecular formula C8H13NO B1354177 trans-4-Methylcyclohexyl isocyanate CAS No. 32175-00-1

trans-4-Methylcyclohexyl isocyanate

Cat. No. B1354177
CAS RN: 32175-00-1
M. Wt: 139.19 g/mol
InChI Key: SWSXEZOUBBVKCO-UHFFFAOYSA-N
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Description

Trans-4-Methylcyclohexyl isocyanate is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 . It is used as an intermediate of glimepiride .


Synthesis Analysis

The synthesis of trans-4-Methylcyclohexyl isocyanate has been reported in the literature. For instance, one method involves the Curtius Rearrangement .


Molecular Structure Analysis

The molecular structure of trans-4-Methylcyclohexyl isocyanate consists of 8 carbon atoms, 13 hydrogen atoms, and 1 nitrogen and oxygen atom each .


Physical And Chemical Properties Analysis

Trans-4-Methylcyclohexyl isocyanate is a clear colourless liquid with a boiling point of 182°C, a density of 1.04, and a flash point of 60°C . It has a refractive index of 1.518 .

Scientific Research Applications

1. Polymer Science and Material Properties

Trans-4-Methylcyclohexyl isocyanate plays a significant role in the field of polymer science. A study conducted by Lyman (1961) found that the cis and trans isomers of certain cyclohexanediols, when reacted with methylene bis(4-phenyl isocyanate), form polyurethanes with different properties. The study highlighted that the polymer chain configuration influenced properties like melting points, solubilities, molecular weight, modulus, and water absorption, showcasing the importance of isocyanate isomerism in polymer material science (Lyman, 1961).

2. Environmental Science and Spill Analysis

In environmental science, the analysis of isocyanate isomers, including trans-4-Methylcyclohexyl isocyanate, is crucial for understanding chemical spills. Foreman et al. (2015) utilized gas chromatography/mass spectrometry methods to analyze the cis- and trans-isomers of (4-methylcyclohexyl)methanol in water samples from a chemical spill in West Virginia. Their research provides essential insights into the environmental impact and behavior of these compounds (Foreman et al., 2015).

3. Chemical Synthesis and Production

The synthesis and production of trans-4-Methylcyclohexyl isocyanate are also areas of significant research. Deng Yong (2001) described a method for the facile preparation of this compound, highlighting its practical applications in chemical synthesis. The process involved multiple steps, including reduction, oxidation, and reaction with triphosgene, emphasizing the compound's relevance in chemical manufacturing (Deng Yong, 2001).

Safety And Hazards

Trans-4-Methylcyclohexyl isocyanate is classified as harmful and is associated with hazard statements H315-H319 . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Future Directions

Trans-4-Methylcyclohexyl isocyanate is used as an intermediate in the synthesis of glimepiride . As such, future directions may involve its use in the synthesis of other pharmaceuticals or organic compounds.

properties

IUPAC Name

1-isocyanato-4-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7-2-4-8(5-3-7)9-6-10/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSXEZOUBBVKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954039, DTXSID201249152
Record name 1-Isocyanato-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocyanic acid, 4-methylcyclohexyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Methylcyclohexyl isocyanate

CAS RN

32175-00-1, 32175-01-2, 38258-74-1
Record name 1-Isocyanato-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocyanic acid, 4-methylcyclohexyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Methylcyclohexyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.229
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-methylcyclohexylisocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Isocyanato-4-methylcyclohexane, trans-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P79HS8WQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Isocyanato-4-methylcyclohexane, cis-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ65NY8J3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-4-Methylcyclohexyl isocyanate
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trans-4-Methylcyclohexyl isocyanate
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trans-4-Methylcyclohexyl isocyanate
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trans-4-Methylcyclohexyl isocyanate
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trans-4-Methylcyclohexyl isocyanate
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trans-4-Methylcyclohexyl isocyanate

Citations

For This Compound
2
Citations
V Pace, L Castoldi, AD Mamuye, W Holzer - Synthesis, 2014 - thieme-connect.com
Treatment of widely available isocyanates with monohalolithium and dihalolithium carbenoids provides a valuable protocol for the one-pot preparation of α-halo- and α,α-…
Number of citations: 50 www.thieme-connect.com
SK Carter, FM Schabel Jr, LE Broder… - Advances in cancer …, 1973 - Elsevier
… hexyl isocyanate from CCNU, and trans-4-methylcyclohexyl isocyanate from MeCCNU) is dependent on concentration, pH, and the presence of extraneous reactants. For example, 2-…
Number of citations: 253 www.sciencedirect.com

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